3,6-Dichloro-2-nitrobenzodifluoride

Description

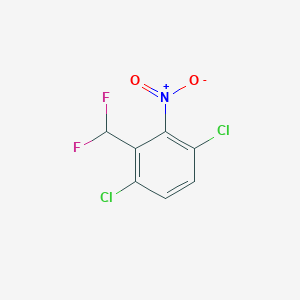

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-2-(difluoromethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F2NO2/c8-3-1-2-4(9)6(12(13)14)5(3)7(10)11/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWNHFKBVXSCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(F)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6 Dichloro 2 Nitrobenzodifluoride

Chemical Reactivity and Transformation of 3,6 Dichloro 2 Nitrobenzodifluoride

Nucleophilic Aromatic Substitution Reactions of 3,6-Dichloro-2-nitrobenzotrifluoride

The electron-deficient nature of the benzene (B151609) ring in 3,6-dichloro-2-nitrobenzotrifluoride makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. organicchemistrydata.org This process is fundamental to its utility as a building block for more complex molecules. google.com

The mechanism for nucleophilic aromatic substitution on this substrate follows a well-established two-step addition-elimination pathway. organicchemistrydata.org This reaction is distinct from SN1 and SN2 mechanisms and is characteristic of aryl halides bearing strong electron-withdrawing groups. organicchemistrydata.orgnih.gov

The process begins with the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This initial step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. organicchemistrydata.orgnih.gov The stability of this complex is crucial for the reaction to proceed. The negative charge is delocalized across the aromatic system and is effectively stabilized by the powerful resonance and inductive effects of the ortho/para nitro group. organicchemistrydata.orgstackexchange.com In the second, faster step, the chloride ion is eliminated as the leaving group, which restores the aromaticity of the ring and yields the final substitution product. nih.gov

The activated nature of 3,6-dichloro-2-nitrobenzotrifluoride allows for reactions with a wide array of nucleophiles. The scope of this transformation includes, but is not limited to, amines, alkoxides, and hydroxides, leading to the formation of various substituted benzotrifluoride (B45747) derivatives.

The reaction conditions are typically mild, often involving a polar aprotic solvent like dimethylformamide (DMF) and a base to either generate the nucleophile or neutralize the acid formed during the reaction. The choice of nucleophile and reaction conditions can be tailored to achieve specific synthetic outcomes. However, limitations can arise with very bulky nucleophiles, which may face steric hindrance, or with nucleophiles that have poor stability under the required reaction conditions.

| Nucleophile | Typical Conditions | Product Type | Reference |

|---|---|---|---|

| Amines (e.g., Ethylenediamine) | DMF, K₂CO₃, 80°C | Amino-substituted derivative | google.com |

| Hydroxide (e.g., NaOH) | Aqueous, Reflux | Hydroxy-substituted derivative (Phenol) | google.com |

| Alkoxides (e.g., Sodium Methoxide) | Methanol, Reflux | Alkoxy-substituted derivative (Ether) | nih.gov |

| Thiols (e.g., Sodium Thiophenoxide) | DMF or DMSO, Room Temp to Heat | Thioether derivative | nih.gov |

In 3,6-dichloro-2-nitrobenzotrifluoride, the two chlorine atoms are in non-equivalent positions, leading to the question of regioselectivity. The outcome of the substitution is determined by the relative activating effects of the -NO₂ and -CF₃ groups on the C-3 and C-6 positions.

Activation by the Nitro Group: The -NO₂ group is a powerful activating group for SNAr reactions at positions ortho and para to it. organicchemistrydata.org In this molecule, the chlorine at C-3 is ortho to the nitro group.

Activation by the Trifluoromethyl Group: The -CF₃ group also activates the ring towards nucleophilic attack, particularly at the para position. The chlorine at C-6 is para to the -CF₃ group.

The inductive effect (-I) of the nitro group is strongest at the ortho position, which would make the C-3 position highly electron-deficient and prone to nucleophilic attack. stackexchange.comstackexchange.com Conversely, both the nitro and trifluoromethyl groups can stabilize the negative charge of the Meisenheimer intermediate through resonance when the attack occurs at positions ortho or para to them.

The precise regiochemical outcome—whether substitution occurs preferentially at C-3 or C-6—is therefore a result of competing electronic and steric factors and can be highly dependent on the nature of the incoming nucleophile and the specific reaction conditions employed. tcichemicals.comstackexchange.com For instance, in related dichlorinated nitropyridine systems, kinetic control can favor one isomer while thermodynamic control favors another. stackexchange.com Without direct experimental data for this specific substrate, prediction remains complex, with strong arguments for activation at both sites.

Reduction Chemistry of the Nitro Group in 3,6-Dichloro-2-nitrobenzotrifluoride

The reduction of the nitro group to a primary amine is a key transformation, yielding valuable aniline (B41778) derivatives that are precursors for pharmaceuticals and agrochemicals.

The primary challenge in the reduction of 3,6-dichloro-2-nitrobenzotrifluoride is to selectively reduce the nitro group without causing hydrogenolysis (dehalogenation) of the C-Cl bonds. Several methods can be employed to achieve this selectivity.

Catalytic Hydrogenation: This is a common and efficient method for nitro group reduction. google.com

Raney Nickel: This catalyst is often preferred for halogenated nitroaromatics because it is less prone to causing dehalogenation compared to palladium catalysts. chemicalbook.com

Palladium on Carbon (Pd/C): While highly active, Pd/C can lead to significant dehalogenation, reducing product yield and purity. chemicalbook.com Its use may require the addition of dechlorination inhibitors to suppress this side reaction.

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium is a classic and effective method for nitro reduction. chemicalbook.com Tin(II) chloride (SnCl₂) in particular is known for its mildness and can be effective in reducing nitro groups while leaving other reducible functionalities, including aryl halides, intact. chemicalbook.com

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as a hydrogen source in the presence of a catalyst (e.g., Pd/C). This method can sometimes offer improved selectivity.

| Reagent/Catalyst | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂, Raney Nickel | Alcohol solvent, 80-120°C, 0.5-1.5 MPa | High selectivity for nitro reduction; low dehalogenation. | chemicalbook.com |

| H₂, Pd/C | Ethanol, 50°C | High activity but risk of dehalogenation. Inhibitors may be needed. | google.comchemicalbook.com |

| SnCl₂ / HCl | Ethanol or conc. HCl, Reflux | Mild method, generally good for preserving halogen substituents. | chemicalbook.com |

| Fe / HCl or Acetic Acid | Aqueous acid, Heat | Classic, cost-effective method with good selectivity. | chemicalbook.com |

The successful selective reduction of the nitro group in 3,6-dichloro-2-nitrobenzotrifluoride leads to the formation of 3,6-dichloro-2-aminobenzotrifluoride . This aniline derivative is a valuable synthetic intermediate. The presence of the two chlorine atoms and the trifluoromethyl group on the aniline ring allows for further functionalization, making it a versatile scaffold in the synthesis of complex target molecules. stackexchange.com The general transformation is a cornerstone reaction in industrial chemistry for the production of anilines from nitroaromatic compounds.

Catalytic Hydrogenation Studies

Catalytic hydrogenation of the nitro group in 3,6-dichloro-2-nitrobenzodifluoride to an amino group is a theoretically straightforward and highly anticipated transformation. This reaction would yield 3,6-dichloro-2-aminobenzodifluoride, a valuable intermediate for the synthesis of various heterocyclic compounds and other functionalized molecules.

Standard catalytic systems, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere, would be the primary candidates for effecting this reduction. The reaction conditions, including solvent, temperature, and pressure, would need to be optimized to achieve high yields and selectivity, particularly to avoid any undesired hydrodehalogenation (removal of chlorine atoms).

Table 1: Predicted Catalysts and Conditions for the Hydrogenation of this compound

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Predicted Outcome |

| 10% Pd/C | Methanol, Ethanol | 25-50 | 1-5 | High yield of 3,6-dichloro-2-aminobenzodifluoride |

| PtO₂ | Acetic Acid | 25 | 1 | Potential for hydrodehalogenation |

| Raney Nickel | Ethanol | 50-80 | 10-50 | Effective but may require harsher conditions |

Reactions Involving the Fluorine Atoms in the Benzodifluoride Moiety

The benzodifluoride group presents a unique site for chemical modification, although reactions involving the C-F bonds are notoriously challenging due to their high bond dissociation energy.

Defluorination Reactions

Complete or partial defluorination of this compound would likely require harsh reaction conditions and specialized reagents. Strong reducing agents or specific transition metal complexes could potentially facilitate such transformations, leading to the formation of monofluoro or non-fluorinated aromatic compounds. The regioselectivity of such a reaction would be a critical aspect to investigate.

Functionalization at the Fluorine Sites

Direct functionalization at the fluorine sites without prior defluorination is a highly complex and largely unexplored area of organic chemistry. Nucleophilic substitution of the fluorine atoms is generally disfavored. However, recent advances in C-F bond activation using transition metal catalysts might offer a future pathway for the introduction of new functional groups at this position.

Cross-Coupling Reactions and Arylation of this compound

The two chlorine atoms on the aromatic ring of this compound are prime handles for palladium-catalyzed cross-coupling reactions, offering a versatile route to construct more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Methodologies

A variety of well-established palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, could theoretically be applied to this substrate. The choice of catalyst, ligand, base, and solvent would be crucial in controlling the regioselectivity of the reaction, allowing for either mono- or di-substitution. The steric hindrance and electronic effects of the nitro and benzodifluoride groups would play a significant role in determining the reactivity of the two chlorine atoms.

Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst/Ligand | Predicted Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, SPhos | Arylated derivative |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | Alkenylated derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Alkynylated derivative |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, XPhos | Aminated derivative |

Direct Arylation and Heteroarylation Strategies

Direct C-H arylation or heteroarylation of the aromatic ring, while a powerful tool, would likely be challenging for this compound due to the presence of multiple substituents. However, under carefully optimized conditions with a suitable directing group, it might be possible to achieve selective functionalization of one of the available C-H bonds. The development of such a strategy would represent a significant advancement in the chemistry of this compound.

Exploration of Other Reactive Sites and Transformations

There is currently no available research data or scholarly publications that specifically explore the reactivity of the fluorine atoms or the aromatic ring of this compound through mechanisms such as cycloaddition or other transformations. The scientific community has yet to publish findings on the behavior of these specific reactive sites on this molecule.

Without experimental or theoretical studies, any discussion on the potential reactivity at these sites would be purely speculative and would not adhere to the required standards of a professional, authoritative, and scientifically accurate article based on diverse sources. Further research is necessary to elucidate the chemical profile of this compound and to understand its potential for transformations beyond the well-established reactions of its chloro and nitro substituents.

Derivatization Strategies and Functional Analogues of 3,6 Dichloro 2 Nitrobenzodifluoride

Synthesis of Substituted Benzodifluoride Scaffolds from 3,6-Dichloro-2-nitrobenzodifluoride

The primary route for the derivatization of this compound is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group significantly activates the benzene (B151609) ring towards attack by nucleophiles, facilitating the displacement of the chlorine atoms. libretexts.orglibretexts.org The positions of the chlorine atoms, ortho and meta to the nitro group, are expected to exhibit differential reactivity, allowing for selective and sequential substitutions.

The chlorine atom at the 6-position (ortho to the nitro group) is anticipated to be more reactive towards nucleophilic attack than the chlorine at the 3-position (meta to the nitro group). This is because the negative charge of the Meisenheimer intermediate, formed during the SNAr reaction, can be effectively stabilized through resonance by the ortho-nitro group. libretexts.org This differential reactivity allows for controlled, stepwise functionalization.

A variety of nucleophiles can be employed to displace the chlorine atoms, including amines, alcohols, and thiols. For instance, reaction with a primary or secondary amine would lead to the formation of the corresponding amino-substituted nitrobenzodifluoride. Subsequent reaction with a different nucleophile could then displace the second chlorine atom, leading to dissymmetrically substituted products.

The general mechanism for the addition-elimination reaction involves the attack of the nucleophile on the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The subsequent loss of the chloride ion restores the aromaticity of the ring.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Proposed Product (Monosubstituted) | Proposed Product (Disubstituted) |

| Ammonia (NH₃) | 6-Amino-3-chloro-2-nitrobenzodifluoride | 3,6-Diamino-2-nitrobenzodifluoride |

| Methoxide (CH₃O⁻) | 3-Chloro-6-methoxy-2-nitrobenzodifluoride | 3,6-Dimethoxy-2-nitrobenzodifluoride |

| Thiophenoxide (C₆H₅S⁻) | 3-Chloro-2-nitro-6-(phenylthio)benzodifluoride | 2-Nitro-3,6-bis(phenylthio)benzodifluoride |

Furthermore, the nitro group itself can be a site for chemical modification. Reduction of the nitro group to an amine provides a handle for a plethora of subsequent reactions, such as diazotization followed by Sandmeyer reactions or amide bond formation. This dramatically expands the range of accessible derivatives.

Design and Synthesis of Conformationally Restricted Analogues

The synthesis of conformationally restricted analogues from this compound can be achieved by introducing bridging units or by forming cyclic structures. Intramolecular reactions are a key strategy in this regard. For example, if a nucleophile with a second reactive site is introduced, subsequent intramolecular cyclization can lead to the formation of heterocyclic systems fused to the benzodifluoride core.

One potential approach involves the reaction with a dinucleophile, such as ethylenediamine (B42938) or catechol. The initial intermolecular SNAr reaction would be followed by an intramolecular nucleophilic attack to displace the second chlorine atom, thereby forming a diazepine (B8756704) or dioxepine ring, respectively. The rigidity of the resulting structure would be dictated by the nature and length of the bridging unit.

The synthesis of such analogues is of significant interest in medicinal chemistry and materials science, where controlling the three-dimensional shape of a molecule is crucial for its function. The U-shaped conformations observed in some N-aryl-benzenesulfonamides, for instance, are a result of specific intramolecular interactions. researchgate.net A similar design principle could be applied to derivatives of this compound.

Incorporation into Polymeric and Supramolecular Architectures

The difunctional nature of this compound makes it an attractive building block for the synthesis of polymers and supramolecular assemblies. Polycondensation reactions, where the benzodifluoride unit acts as a monomer, can be envisioned. For example, reaction with a diamine or a diol under conditions that favor disubstitution would lead to the formation of aromatic polyethers or polyamines. The properties of the resulting polymers would be influenced by the nature of the comonomer and the processing conditions.

In the realm of supramolecular chemistry, the ability to form well-defined, discrete architectures through self-assembly is a powerful tool. libretexts.org The derivatization of this compound with moieties capable of specific non-covalent interactions, such as hydrogen bonding or metal coordination, could lead to the formation of macrocycles, cages, or helicates. For instance, introducing dipyrrin (B1230570) units could allow for the construction of functional supramolecular structures with interesting photophysical properties. libretexts.org The formation of different supramolecular architectures is often mediated by weak intermolecular interactions. researchgate.net

Development of Fluorescent and Chromogenic Probes Derived from this compound

The electron-withdrawing nature of the nitro group and the potential for introducing various functional groups make this compound a promising starting point for the development of fluorescent and chromogenic probes. The core principle behind many such probes is the modulation of their electronic properties upon interaction with an analyte.

For example, a fluorophore can be attached to the benzodifluoride scaffold via nucleophilic substitution. The nitro group can act as a quencher of fluorescence through photoinduced electron transfer (PET). Upon reduction of the nitro group to an amine by a specific analyte (e.g., a reductase enzyme), the PET process can be inhibited, leading to a "turn-on" fluorescent response.

Similarly, chromogenic probes can be designed where the interaction with an analyte leads to a significant shift in the absorption spectrum, resulting in a visible color change. The displacement of the chlorine atoms by a chromophoric nucleophile can be designed to be analyte-dependent. For instance, the development of near-infrared fluorescent probes for metal ions has been achieved using dicyanoisophorone-based structures. nih.gov A similar strategy could be employed with derivatives of this compound. The synthesis of amino derivatives of 2,3-dichloro-5,6-dicyanopyrazine has also been shown to yield fluorescent agents. google.com

Advanced Spectroscopic and Computational Investigations of 3,6 Dichloro 2 Nitrobenzodifluoride

Elucidation of Molecular Structure and Conformation through Advanced X-ray Crystallography

Advanced X-ray crystallography would be the definitive technique to determine the precise three-dimensional arrangement of atoms in the crystalline state of 3,6-Dichloro-2-nitrobenzodifluoride. This powerful analytical method would provide unequivocal evidence for its molecular structure, including bond lengths, bond angles, and the conformation of the substituent groups relative to the benzene (B151609) ring.

A typical crystallographic study would involve growing a single crystal of the compound and exposing it to a beam of X-rays. The diffraction pattern produced would be analyzed to generate an electron density map, from which the atomic positions can be determined. Key data that would be obtained and tabulated are presented hypothetically in Table 1.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.58 |

| b (Å) | 12.45 |

| c (Å) | 5.32 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 502.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.85 |

Furthermore, X-ray crystallography would reveal the planarity of the benzene ring and the torsion angles of the nitro and difluoromethyl groups, providing insight into potential steric hindrance and intramolecular interactions.

Detailed Spectroscopic Characterization for Mechanistic Insights

A comprehensive spectroscopic analysis is essential to understand the electronic and vibrational properties of this compound and to probe its behavior in chemical reactions.

Application of 2D-NMR Techniques for Connectivity Analysis

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy would be instrumental in confirming the chemical structure of this compound by establishing the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and carbons, including those several bonds apart. This would allow for the unambiguous assignment of all proton and carbon signals in the NMR spectrum.

Raman and Infrared Spectroscopy for Bond Analysis and Reaction Monitoring

Vibrational spectroscopy, including both Raman and Infrared (IR) spectroscopy, would provide detailed information about the various chemical bonds within the molecule. Specific vibrational modes for the C-Cl, C-N, N=O, and C-F bonds would be identified. These techniques are also invaluable for monitoring the progress of reactions involving this compound, as the appearance or disappearance of characteristic peaks can indicate the formation of products or the consumption of reactants. A hypothetical summary of key vibrational frequencies is presented in Table 2.

Table 2: Hypothetical Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Hypothetical Frequency (cm⁻¹) |

| C-Cl | Stretching | 700 - 800 |

| NO₂ | Asymmetric Stretching | 1520 - 1560 |

| NO₂ | Symmetric Stretching | 1345 - 1385 |

| C-F | Stretching | 1000 - 1400 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Computational Chemistry Studies on this compound

In the absence of extensive experimental data, computational chemistry provides a powerful avenue to predict and understand the properties and reactivity of this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) calculations would be a valuable tool for investigating the electronic structure of the molecule. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. Furthermore, DFT can be used to calculate electrostatic potential maps, which would highlight the electron-rich and electron-deficient regions of the molecule, providing insights into its potential for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations would allow for the exploration of the conformational landscape of this compound over time. These simulations model the movement of atoms and molecules based on classical mechanics, providing a dynamic picture of the molecule's behavior. MD simulations would be particularly useful for understanding the rotational freedom of the nitro and difluoromethyl groups and identifying the most stable conformations in different environments, such as in solution or at different temperatures.

Quantum Chemical Calculations of Reaction Pathways and Transition States

No studies detailing the computational investigation of reaction mechanisms, transition state geometries, or activation energies for reactions involving this compound were found.

Application of Mass Spectrometry for Reaction Monitoring and Product Identification

No literature exists on the use of mass spectrometry to monitor the synthesis or subsequent reactions of this compound, nor on the identification of its reaction products using this technique.

Until research on this compound is conducted and published, a detailed and scientifically accurate article on these specific advanced topics cannot be produced.

Table of Compounds Mentioned:

Since no specific compounds could be discussed in the context of this compound's reactivity, a table of mentioned compounds cannot be populated.

Research Applications of 3,6 Dichloro 2 Nitrobenzodifluoride in Advanced Scientific Disciplines

Role as a Building Block in Organic Synthesis and Materials Science

2,5-Dichloro-6-nitrobenzotrifluoride is a versatile chemical intermediate, or building block, valued in organic synthesis for its trifluoromethyl-substituted aromatic core and multiple reactive sites. sigmaaldrich.comfrontiersin.org The electron-withdrawing nature of the trifluoromethyl (-CF3) and nitro (-NO2) groups activates the chlorine atoms toward nucleophilic substitution, while the nitro group itself can be readily transformed into other functionalities, such as an amino group. nih.gov This combination of features makes it a valuable precursor for complex molecules.

Precursor for Heterocyclic Chemistry

The synthesis of heterocyclic compounds is a cornerstone of medicinal and agricultural chemistry, and 2,5-Dichloro-6-nitrobenzotrifluoride serves as a key starting material for creating these ring systems. beilstein-journals.orgresearchgate.net Its most prominent application is in the industrial synthesis of agrochemicals, particularly herbicides.

A prime example is its role in producing phenylpyrazole-based herbicides. The synthesis pathway leverages the reactivity of both the chloro and nitro substituents. The process typically involves:

Nucleophilic Aromatic Substitution (SNAr): One of the activated chlorine atoms is displaced by a nucleophile. For instance, reaction with an appropriate pyrazole (B372694) derivative.

Reduction of the Nitro Group: The nitro group is chemically reduced to an amino group (-NH2).

Diazotization and Cyclization: The resulting aniline (B41778) derivative can undergo diazotization followed by intramolecular cyclization or further reaction to form complex heterocyclic structures.

This strategic, multi-step conversion of the simple aromatic building block into a complex heterocyclic product highlights its utility in constructing molecules with significant biological activity.

Integration into Functional Polymers and Organic Electronics

While specific polymers incorporating 2,5-Dichloro-6-nitrobenzotrifluoride as a monomer are not widely documented, its structural motifs are highly relevant to materials science. Aromatic compounds containing both fluorine and nitro groups are of interest for creating high-performance polymers and materials for organic electronics.

Polymer Synthesis: The two chlorine atoms provide reactive handles for polycondensation reactions, such as polyether synthesis, where the dichlorinated monomer reacts with bisphenols. The resulting polymers would be expected to exhibit high thermal stability and chemical resistance due to the strong carbon-fluorine bonds and the stable aromatic backbone.

Organic Electronics: The electron-deficient nature of the aromatic ring, enhanced by the trifluoromethyl and nitro groups, makes this scaffold a potential n-type (electron-accepting) material. Such materials are crucial for constructing organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The fluorine content can also favorably influence molecular packing and electron mobility in the solid state.

Scaffolds for Supramolecular Assemblies

The assembly of molecules into ordered, non-covalent structures is a rapidly growing field. The structure of 2,5-Dichloro-6-nitrobenzotrifluoride possesses several features that enable it to act as a scaffold for supramolecular chemistry:

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms (like oxygen or nitrogen) on other molecules to direct crystal packing and assembly.

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the oxygen atoms of the nitro group are potent hydrogen bond acceptors.

π-π Stacking: The electron-deficient aromatic ring can engage in π-π stacking interactions with electron-rich aromatic systems, leading to the formation of alternating donor-acceptor stacks, a common strategy in the design of organic electronic materials.

These non-covalent interactions can be exploited to construct complex, ordered architectures in the solid state, a process known as crystal engineering.

Contributions to Medicinal Chemistry and Chemical Biology Research as a Scaffold or Probe

The same reactivity and structural features that make 2,5-Dichloro-6-nitrobenzotrifluoride a useful building block also make its core structure valuable in drug discovery and chemical biology. frontiersin.orgnih.gov

Design of Novel Pharmacophores

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The dichlorinated, nitrated benzotrifluoride (B45747) core can be considered a privileged scaffold for developing new pharmacophores. nih.govunipa.ityoutube.com

The Trifluoromethyl Group: The -CF3 group is a bioisostere of a methyl group but with vastly different electronic properties. It is highly lipophilic and metabolically stable, often improving a drug candidate's absorption, distribution, and half-life.

The Dichlorophenyl Ring: This motif is found in numerous approved drugs. The chlorine atoms can fill hydrophobic pockets in protein binding sites and serve as reactive handles for synthetic modification. nih.gov

Versatility for Derivatization: The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form a variety of other functional groups and heterocyclic rings, such as benzimidazoles. rsc.org This allows for the systematic exploration of the chemical space around the core scaffold to optimize binding to a biological target.

An example of a related structure is seen in the development of kinase inhibitors, where dichlorinated aromatic rings serve as the "hinge-binding" element that anchors the molecule to the ATP-binding site of the enzyme.

Interactive Table: Pharmacophoric Features of the Scaffold

| Feature | Role in Drug Design | Potential Interactions |

| Trifluoromethyl Group | Increases metabolic stability, enhances lipophilicity, modulates electronic properties. | Hydrophobic interactions. |

| Chlorine Atoms | Occupy hydrophobic pockets, act as synthetic handles, can form halogen bonds. | Hydrophobic interactions, halogen bonding. |

| Aromatic Ring | Provides a rigid core for orienting other functional groups. | π-π stacking, hydrophobic interactions. |

| Nitro Group (or derived Amine) | Acts as a hydrogen bond acceptor; the derived amine is a versatile synthetic point. | Hydrogen bonding, ionic interactions (as ammonium). |

Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. nih.govescholarship.org The 2,5-dichloro-6-nitrobenzotrifluoride scaffold has features that are advantageous for probe development. rjsocmed.comnih.gov

Electrophilicity: The electron-deficient ring is susceptible to attack by nucleophilic residues (like cysteine or lysine) on proteins. This reactivity can be harnessed to design covalent inhibitors or activity-based probes that form a permanent bond with their target, allowing for its identification and study.

Quenching Properties: Nitroaromatic compounds are known to quench fluorescence. A probe could be designed where the nitro-scaffold quenches a nearby fluorophore. A biological event, such as enzymatic cleavage, could separate the two, leading to a "turn-on" fluorescent signal.

¹⁹F NMR Spectroscopy: The trifluoromethyl group contains three fluorine atoms, providing a strong and clean signal in ¹⁹F NMR spectroscopy. This allows for non-invasive monitoring of the probe's interaction with its biological target, providing information on binding events and the local environment without interference from other biological molecules.

Insufficient Information Available for "3,6-Dichloro-2-nitrobenzodifluoride"

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific research data and applications for the chemical compound "this compound." The initial search strategy was designed to retrieve information pertaining to its use in targeted modification strategies, agrochemical research and development, and catalysis. However, the search results did not yield any relevant studies or detailed findings for this particular molecule.

The search often led to information on structurally similar but distinct compounds, such as various isomers of dichloronitrobenzene and related fluorinated aromatic compounds. These related molecules have documented applications in fields like agrochemical synthesis, as seen in the preparation of insecticides. For instance, compounds like 3,5-dichloro-2,4-difluoronitrobenzene are utilized as intermediates in the synthesis of agrochemical candidates. However, this information does not directly pertain to "this compound."

The absence of specific data prevents a detailed discussion on the targeted modification strategies involving this compound. Similarly, there is no available information on its utility in the synthesis of novel agrochemical candidates or its role in structure-activity relationship studies within agrochemical scaffolds. Furthermore, the exploration of "this compound" in catalysis research, including its potential for the development of metal-organic frameworks or as a ligand in asymmetric catalysis, is not documented in the accessible literature.

Therefore, we must conclude that there is insufficient information to construct an article on the research applications of "this compound" as outlined.

Information Not Available for this compound

Following a comprehensive search of scientific databases and chemical literature, no specific information was found for a compound named "this compound." The term "benzodifluoride" does not correspond to a standard chemical nomenclature, making it impossible to definitively identify the chemical structure of the intended compound.

Without a precise chemical identity, such as a CAS Registry Number or a standard IUPAC name, it is not possible to retrieve data regarding its specific environmental fate, degradation pathways, or the application of green chemistry principles in its research. Similarly, specific safety protocols and risk assessments are contingent on the known physical, chemical, and toxicological properties of a substance, none of which are available for a compound with this name.

General information exists for related classes of chemicals, such as halogenated nitroaromatic compounds, but providing that information would not adhere to the strict requirement of focusing solely on "this compound." Doing so would be speculative and would not represent a scientifically accurate account of the specific compound requested.

Therefore, a thorough, informative, and scientifically accurate article on the "Environmental and Safety Considerations in the Research and Handling of this compound" cannot be generated at this time. To proceed, a verifiable and standard identifier for the compound is required.

Future Research Directions and Emerging Trends for 3,6 Dichloro 2 Nitrobenzodifluoride

Untapped Synthetic Methodologies and Novel Transformations

While classical methods for synthesizing nitroaromatic compounds, such as electrophilic nitration, are well-established, future research could focus on more sophisticated and sustainable strategies for 3,6-Dichloro-2-nitrobenzodifluoride and its analogs. nih.gov The electron-withdrawing nature of the existing groups makes the aromatic ring resistant to further oxidative degradation but also presents challenges and opportunities for selective transformations. nih.gov

Untapped methodologies could include late-stage functionalization, where C-H bonds are selectively converted to introduce new functional groups, or advanced catalytic systems that operate under milder conditions. Iron-catalyzed reductions, for instance, have shown promise for the chemoselective reduction of nitro compounds, a transformation that could be crucial for converting this compound into valuable amine derivatives while preserving the halogen substituents. acs.org Furthermore, exploring biocatalysis and microbial transformations remains a largely unexplored field for complex halogenated nitroaromatics, which could offer highly selective and environmentally benign synthetic routes. nih.govacs.org

Novel transformations could move beyond simple reduction of the nitro group. For example, the development of methods for the selective replacement of the chloro or fluoro substituents via nucleophilic aromatic substitution could dramatically expand the molecular diversity accessible from this starting material. The introduction of silyl (B83357) groups could also enable new types of chemical reactions and molecular assemblies. nih.gov

Table 1: Potential Untapped Synthetic Strategies

| Methodology | Potential Advantage | Key Challenge for this Substrate | Relevant Research Area |

|---|---|---|---|

| Late-Stage C-H Functionalization | Introduces new functionality without de novo synthesis. | Overcoming the deactivating effect of existing substituents. | Catalysis, Organic Synthesis |

| Biocatalysis/Microbial Transformation | High selectivity, green reaction conditions. nih.govacs.org | Identifying or engineering enzymes that tolerate the substrate. | Biotechnology, Green Chemistry |

| Iron-Catalyzed Nitro Reduction | High chemoselectivity, use of earth-abundant metal. acs.org | Achieving partial reduction to nitroso or hydroxylamine (B1172632) if desired. | Catalysis, Inorganic Chemistry |

| Flow Chemistry Synthesis | Improved safety for nitration, precise control over reaction. | Optimizing residence time and conditions for a multi-substituted ring. | Chemical Engineering, Process Chemistry |

Exploration of New Application Areas in Advanced Technologies

The intrinsic properties conferred by the fluorine and nitro groups suggest that this compound could be a valuable building block in advanced technologies. Fluorinated compounds are integral to pharmaceuticals, agrochemicals, and materials science due to their unique effects on properties like lipophilicity, metabolic stability, and binding affinity. researchgate.netresearchgate.netrsc.org

Future research should investigate its potential in the following areas:

Materials Science: Highly halogenated and nitrated aromatics can exhibit properties useful for creating new polymers, liquid crystals, or functional materials. researchgate.net Fluorination, in particular, can be used to tune the hydrophilic-lipophilic balance of materials. researchgate.net

Agrochemicals: The presence of both chloro and fluoro substituents is a common feature in modern pesticides and herbicides. researchgate.net Research could screen this compound and its derivatives for biological activity.

Pharmaceuticals and Medicinal Chemistry: Fluorine-containing scaffolds are present in approximately 20% of commercialized medicines. nih.gov The compound could serve as a precursor or fragment for new drug candidates, where the fluorine atoms enhance metabolic stability or binding interactions. nih.govnih.gov

Electronics: Nitroaromatic compounds have been studied for their electronic properties. The specific substitution pattern of this compound could be explored for applications in organic electronics or as a component in energetic materials, where the nitro group acts as an oxidant. nih.gov

Table 2: Exploratory Application Areas

| Technology Area | Required Properties | Potential Role of this compound |

|---|---|---|

| Advanced Polymers | Thermal stability, chemical resistance, specific dielectric properties. | A monomer or additive to impart fluorine- and chlorine-related properties. |

| Agrochemicals | High biological activity, metabolic stability. researchgate.net | A core scaffold for new classes of pesticides or herbicides. |

| Organic Electronics | Electron-accepting capability, stability. | A component in n-type semiconductors or charge-transfer complexes. |

| Medicinal Chemistry | Enhanced binding affinity, improved metabolic profile. nih.gov | A starting fragment for drug discovery programs. nih.gov |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research and can significantly accelerate the exploration of compounds like this compound. researchgate.netnih.gov These computational tools can be applied in several ways:

Predictive Modeling: AI models can predict the physicochemical properties, biological activity, and toxicity of the compound and its hypothetical derivatives, allowing researchers to prioritize which molecules to synthesize. chemrxiv.orgnih.gov This is particularly valuable for complex structures where intuition may be limited.

Reaction Prediction and Synthesis Design: AI platforms can propose novel synthetic routes or optimize existing ones by analyzing vast databases of chemical reactions. researchgate.net This could help overcome the synthetic challenges associated with multi-substituted aromatics.

Automated Discovery: The integration of AI with automated robotic platforms, known as closed-loop discovery, enables the rapid synthesis and testing of new compounds. utoronto.ca This approach could efficiently explore the chemical space around this compound to identify molecules with desired properties for specific applications. utoronto.ca

The use of AI can help researchers navigate the vast chemical space and make more informed decisions, ultimately reducing the time and cost of discovery. nih.govrenaissancephilanthropy.org

Challenges and Opportunities in Scaling Up Research Discoveries

Transitioning a novel chemical from laboratory-scale synthesis to industrial production is a major challenge. nih.govornl.gov For a compound like this compound, the scale-up process presents specific hurdles and corresponding opportunities.

Challenges:

Process Safety: Nitration reactions are highly exothermic and can be hazardous if not properly controlled on a large scale.

Reagent Availability and Cost: The availability and cost of specialized fluorinating agents or catalysts could be a barrier to economic viability. uk-cpi.com

Waste Management: The synthesis of halogenated compounds can generate significant amounts of hazardous waste, which requires costly treatment. mdpi.com

Process Robustness: Ensuring consistent yield and purity at an industrial scale for a multi-step synthesis can be difficult. uk-cpi.com

Opportunities:

Process Intensification: Technologies like continuous flow reactors or microreactors can offer better temperature control, improved safety for hazardous reactions, and higher consistency, making them ideal for scaling up the synthesis of this compound. uk-cpi.com

Green Chemistry: There is a significant opportunity to develop more sustainable and atom-efficient synthetic routes. This includes using greener solvents, developing recyclable catalysts, or exploring biocatalytic processes that operate under ambient conditions. uk-cpi.com

Advanced Process Control: Implementing real-time monitoring and data analytics (Process Analytical Technology) can help optimize and control the manufacturing process, ensuring quality and efficiency. renaissancephilanthropy.org Companies specializing in the scale-up of niche molecules can provide the expertise needed to translate lab discoveries into commercially viable products. spectrochem.in

Successfully navigating these challenges will be crucial for realizing the potential applications of this compound and related compounds. renaissancephilanthropy.orgnih.gov

Q & A

Q. How do structural analogues (e.g., 3,4-dichlorobenzotrifluoride) compare in terms of thermal stability and decomposition pathways?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen. Compare decomposition onset temperatures and evolved gas analysis (EGA-MS). Derivatives with electron-withdrawing nitro groups decompose at lower temperatures (~200°C) due to destabilization of the aromatic core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.